Sodium Fluorescein

Description

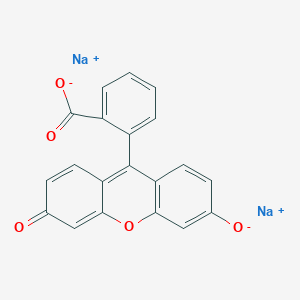

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNXYGOVLYJHP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2321-07-5 (Parent) | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorescein, disodium salt is an orange-red to dark red powder. Water-soluble form of fluorescein. Odorless and almost tasteless. pH (5% solution) 7.8. May be sensitive to prolonged exposure to light and to heat., Orange-red hygroscopic solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.601 (NTP, 1992) - Denser than water; will sink | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

518-47-8 | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORESCEIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X55PE38X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

599 to 743 °F (decomposes) (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Early Scientific Inquiries and Discoveries

The story of fluorescein (B123965) begins in 1871 with the German chemist Adolf von Baeyer. keelerglobal.combiotium.com In his laboratory, von Baeyer first synthesized this novel organic compound by heating phthalic anhydride (B1165640) and resorcinol, initially naming it "resorcinphthalein". semanticscholar.orgopsweb.orgacs.org The synthesis was later refined by using zinc chloride as a catalyst. opsweb.org While the crystalline or powdered form of fluorescein appears as a reddish-orange substance, its disodium (B8443419) salt, known as fluorescein sodium or uranine, is highly soluble in water and alkaline solutions, exhibiting a brilliant yellow-green fluorescence. semanticscholar.orgacs.org This remarkable property, visible even at extreme dilutions, was not given the name "fluorescein" until 1878. keelerglobal.com

Key Milestones in the Early History of Fluorescein

| Year | Event | Key Figure/Institution | Significance |

|---|---|---|---|

| 1871 | First synthesis of fluorescein. keelerglobal.combiotium.com | Adolf von Baeyer | Discovery of the compound, initially named "resorcinphthalein". semanticscholar.orgopsweb.orgacs.org |

| 1878 | The term "fluorescein" is first used. keelerglobal.com | | Official naming of the fluorescent compound. |

Evolution of Fluorescein Sodium As a Research Tracer and Diagnostic Agent

The unique properties of fluorescein (B123965) sodium were quickly recognized, leading to its adoption as a tracer and diagnostic tool in various scientific fields. One of its earliest applications was in the earth sciences. In a significant 1877 experiment in southern Germany, fluorescein was used to trace underground water flow, demonstrating a connection between the Danube and Rhine rivers. colostate.edu This established its role as a highly effective hydrological tracer, a practice that continues in environmental and geological studies to understand groundwater movement and detect leaks in systems like subsea pipelines. wikipedia.orgepa.gov

The biomedical potential of fluorescein sodium was first explored in 1882 by Paul Ehrlich, who used its sodium salt, uranin, to track the secretion of aqueous humor in the eye. colostate.edu This marked the first in vivo use of fluorescence and laid the groundwork for its extensive applications in ophthalmology. colostate.edu A pivotal development was the advent of fluorescein angiography. Although early studies on animals were conducted in 1920, the technique was refined and gained prominence in human medicine in the 1950s and 1960s. keelerglobal.com Two medical students, Harold Novotny and David Alvis, published a landmark paper in 1961 detailing a method for photographing the retinal blood flow after a sodium fluorescein injection, a technique that remains fundamental in ophthalmology today. opsweb.orgymaws.com

The evolution of fluorescein as a research tool was further solidified in 1941 when Albert Coons successfully conjugated antibodies to fluorescein. biotium.com This innovation, known as immunofluorescence, allowed for the visualization of specific proteins in cells and tissues, a monumental achievement that revolutionized biological research. biotium.com

Timeline of Fluorescein Sodium's Application Development

| Year | Application | Field | Pioneer/Event |

|---|---|---|---|

| 1877 | Groundwater tracing. colostate.edu | Earth Sciences | Experiment connecting the Danube and Rhine rivers. colostate.edu |

| 1882 | Tracking aqueous humor secretion. colostate.edu | Ophthalmology | Paul Ehrlich. colostate.edu |

| 1920 | First animal studies using fluorescein angiography. keelerglobal.com | Ophthalmology | Carl von Hess. keelerglobal.com |

| 1941 | Development of immunofluorescence. biotium.com | Biology/Medicine | Albert Coons. biotium.com |

| 1950s-1960s | Fluorescein angiography becomes a clinical technique for humans. keelerglobal.com | Ophthalmology | H.R. Novotny and D.L. Alvis publish their method in 1961. opsweb.orgymaws.com |

Historical Impact on Biomedical and Materials Science Research

Fundamental Principles of Fluorescence and Spectral Characteristics in Biological Contexts

Fluorescein sodium is a hydrophilic xanthene dye characterized by its ability to absorb light in the blue region of the electromagnetic spectrum and subsequently emit light in the yellow-green region. patsnap.com This intense fluorescence is a result of its molecular structure, which allows electrons to be excited to a higher energy level upon light absorption and then return to their ground state by releasing excess energy as photons. macsenlab.com

The spectral characteristics of fluorescein sodium are well-defined, with typical peak excitation occurring around 494 nm and peak emission at approximately 512 nm in aqueous solutions. wikipedia.orgmistralni.co.ukdrugbank.commdpi.com Specifically, in basic solutions, the deprotonated form exhibits peak excitation at 495 nm and peak emission at 520 nm. wikipedia.org Studies in 0.9% NaCl have shown absorption maxima at 479 nm and emission maxima at 538 nm. frontiersin.org The compound possesses a high fluorescence quantum yield and a large extinction coefficient in aqueous media, contributing to its strong fluorescent signal. researchgate.net

Fluorescein sodium's fluorescence is highly dependent on concentration. At higher concentrations, phenomena such as concentration-dependent reabsorption (inner filter effect) and self-quenching can lead to a decrease in fluorescence intensity and shifts in emission spectra. frontiersin.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The fluorescence lifetimes of fluorescein are approximately 3 nanoseconds (ns) for the protonated form and 4 ns for the deprotonated form, which can be exploited for pH determination through non-intensity-based measurements. wikipedia.orgmistralni.co.uk

Table 1: Key Spectral Characteristics of Fluorescein Sodium

| Property | Value (Typical/Range) | Conditions/Notes | Source |

| Excitation Maximum | 494 nm | In water | wikipedia.orgmistralni.co.ukdrugbank.commdpi.com |

| 495 nm | Deprotonated form in basic solution | wikipedia.org | |

| 479 nm | In 0.9% NaCl | frontiersin.org | |

| Emission Maximum | 512 nm | In water | wikipedia.orgdrugbank.commdpi.com |

| 520 nm | Deprotonated form in basic solution | wikipedia.org | |

| 538 nm | In 0.9% NaCl | frontiersin.org | |

| Fluorescence Lifetime | ~3 ns | Protonated form | wikipedia.orgmistralni.co.uk |

| ~4 ns | Deprotonated form | wikipedia.orgmistralni.co.uk | |

| pKa | 6.4 | wikipedia.orgmistralni.co.uk |

Solvatochromism and Environmental Sensitivity in Spectroscopic Studies

A critical aspect of fluorescein sodium's photophysics is its significant environmental sensitivity, particularly its solvatochromism and pH dependence. The ionization equilibrium of fluorescein, with a pKa of 6.4, leads to pH-dependent absorption and emission characteristics over a range of approximately pH 5 to 9. wikipedia.orgmistralni.co.uk This property makes fluorescein sodium a valuable tool for pH monitoring and tracing in various research contexts. chemiis.com

As the pH of a solution increases from 6.9 to 8.4, the fluorescence intensity of fluorescein demonstrates a notable increase, stabilizing at higher pH values (typically above 8.4). usda.gov For instance, the fluorescence intensity of fluorescein solutions at 0.03 µg/mL increased by 1.3 times when the pH was raised from 6.9 to 8.4 or higher. usda.gov

The absorbance and emission peaks also exhibit shifts based on pH. In dilute solutions at pH 7.5-8.5, the main absorbance peak is at 490 nm, but this peak progressively shifts to 460 nm as the pH is lowered below 7.5. researchgate.netnih.gov Similarly, for extremely dilute solutions, the fluorescence emission at 513 nm follows this pH-dependent profile, with intensity declining as pH decreases. researchgate.netnih.gov In biological systems, the high pH sensitivity of fluorescein sodium can result in a bathochromic (red) shift and broadening of the emission band, particularly observed in tumor uptake studies. frontiersin.org

Beyond pH, the fluorescence of fluorescein sodium is also influenced by solvent polarity. mdpi.com At higher concentrations, fluorescence quenching can occur, leading to a progressive shift of the emission wavelength to longer wavelengths, such as 530 nm or even 560 nm, where fluorescence may be significantly diminished. researchgate.netnih.gov

Table 2: pH-Dependent Spectral Changes of Fluorescein Sodium

| pH Range | Absorbance Peak (Dilute Solution) | Emission Peak (Dilute Solution) | Fluorescence Intensity Change (Relative) | Source |

| 7.5-8.5 | 490 nm | 513 nm | Baseline (highest) | researchgate.netnih.gov |

| Below 7.5 | Shifts to 460 nm | Declines | Decreases | researchgate.netnih.gov |

| 6.9 to 8.4 | - | - | Increases 1.3 times | usda.gov |

| >8.4 | - | Constant | Constant (stabilizes) | usda.gov |

| High Concentration (e.g., 0.125%) | - | Shifts to 530-560 nm | Marked quenching | researchgate.netnih.gov |

Photostability and Photobleaching Dynamics in Imaging and Assays

Despite its advantageous fluorescent properties, fluorescein sodium, like many organic fluorophores, is susceptible to photobleaching. This photo-induced chemical destruction, caused by prolonged exposure to excitation light, leads to a significant reduction in photoluminescence intensity and poses a major challenge in sustained fluorescence imaging and quantitative assays. researchgate.netresearchgate.netresearchgate.netresearchgate.net Fluorescein degrades quickly when exposed to bright sunlight. wrc.org.za

The photobleaching process of fluorescein is generally complex and does not follow a simple single-exponential decay. researchgate.net The rate and degree of photobleaching are influenced by the concentration of the dye, with higher concentrations typically leading to increased photobleaching rates. researchgate.netresearchgate.net

Mechanisms of Photobleaching and Recovery

The primary mechanism of photobleaching for fluorescein involves the interaction of the fluorophore in its triplet excited state with reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂). This interaction results in irreversible chemical damage to the fluorophore molecule. researchgate.netresearchgate.netmdpi.comnih.govnih.gov In some cases, particularly for bound fluorescein, oxygen-independent reactions such as triplet-triplet or triplet-ground state dye reactions, induced by proximity, can also contribute to photobleaching. researchgate.net A single-exponential photobleaching process is observed when the reactions between the triplet dye and molecular oxygen are the dominant pathway. researchgate.net

Fluorescence Recovery After Photobleaching (FRAP) is a widely used technique to study molecular mobility and diffusion within various systems. nih.govpicoquant.comwikipedia.org In a FRAP experiment, a specific region of interest containing fluorescently labeled molecules is selectively and irreversibly bleached by intense laser illumination. The subsequent recovery of fluorescence within this bleached region, due to the diffusion of unbleached molecules from surrounding areas and the outward dispersion of bleached molecules, provides insights into molecular dynamics. nih.govpicoquant.comwikipedia.org Higher concentrations of fluorescein sodium have been associated with longer recovery times and a noticeable deceleration in the recovery rate following prolonged bleaching. researchgate.netnih.gov

Impact on Quantitative Fluorescence Measurements

Photobleaching directly compromises the accuracy and reliability of quantitative fluorescence measurements. The reduction in fluorescence intensity due to photobleaching leads to signal degradation, which can result in underestimation of analyte concentrations or inaccurate kinetic data, particularly in time-lapse imaging or long-duration assays. researchgate.netresearchgate.net If the sample concentration exceeds the linear range of the fluorophore, photobleaching can exacerbate signal quenching, further distorting measurements. mdpi.com

Table 3: Impact of Photobleaching on Fluorescein Sodium Fluorescence

| Effect | Observation | Source |

| Fluorescence Intensity Reduction | 63% reduction when illuminated by a low-power (17 mW) 470 nm LED for 5 minutes. | researchgate.netresearchgate.net |

| Quantitative Measurement Error Reduction | Overall relative error reduced from 2.68% to 1.17% for fluorescein sodium salt solutions with temperature correction models. | mdpi.com |

| Signal Degradation | Leads to underestimation of analyte concentrations and inaccurate kinetic data. | researchgate.netresearchgate.net |

Strategies for Photostability Enhancement in Research Probes

Enhancing the photostability of fluorescein sodium and other fluorophores is crucial for advanced fluorescence-based research. Strategies largely fall into chemical and environmental modifications.

Chemical approaches involve the incorporation of various reagents into the imaging solution. These include:

Antioxidants: Such as n-propyl gallate (nPG) and ascorbic acid (AA), which help to reduce photoionized fluorophores and mitigate oxidative damage. nih.govresearchgate.netsdstate.edu

Triplet State Quenchers: Compounds like mercaptoethylamine (MEA) and cyclooctatetraene (B1213319) (COT) can quench the excited triplet state of the fluorophore, preventing its interaction with oxygen and subsequent ROS formation. nih.govresearchgate.netsdstate.edu

Oxygen Scavenging Systems: Enzymatic systems can deplete molecular oxygen from the environment, thereby reducing the formation of damaging ROS. nih.gov

Chemical Modifications: Structural modifications to the fluorophore itself, such as fluorination, can increase stability against photooxidative degradation by decreasing the yield of photosensitized singlet oxygen production and reducing reactivity with electrophiles. mdpi.com

Environmental modifications focus on altering the immediate surroundings of the fluorophore:

Encapsulation: Encapsulating organic π-conjugated molecules within host structures like macrocyclic hosts (e.g., calixarenes, cyclodextrins, cucurbiturils) can significantly enhance photostability. This approach can also improve solubility and photochemical stability. sdstate.eduthno.orgnih.gov

Optical Environment Modification: Utilizing plasmonic nanostructures or optimizing the surface roughness and thickness of hyperbolic materials can suppress photobleaching by enhancing the fluorophore's spontaneous emission process. nih.gov

These strategies aim to prolong the useful lifetime of fluorescein sodium in imaging and assay applications, enabling more accurate and sustained observations.

Fluorescence Microscopy Techniques

Fluorescein sodium is extensively employed in fluorescence microscopy, a technique that leverages the compound's intense fluorescence to visualize biological structures and processes scbt.commedicalphotography.com.au. The dye's properties allow for the detailed understanding of tumor-affected tissues, non-diseased tissues, and histological markers macsenlab.com. Typically, the technique involves illuminating the sample with blue light, causing the fluorescein to emit a distinct yellow-green fluorescence that can be captured through specific barrier filters medicalphotography.com.au. Derivatives, such as fluorescein isothiocyanate (FITC), are commonly used in cellular biology to label and track cells, or conjugated to antibodies for immunohistological staining and Enzyme-Linked Immunosorbent Assay (ELISA), enabling the identification of cellular components or microorganisms macsenlab.comwikipedia.org.

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) utilizes fluorescein sodium as a frequently chosen fluorophore to achieve enhanced spatial resolution and optical sectioning capabilities compared to conventional wide-field microscopy frontiersin.orgnih.govnih.gov. This technique is particularly valuable for in vivo histopathology during endoscopic procedures and for the visualization of various tissues nih.govcapes.gov.br.

Research has demonstrated the effectiveness of fluorescein sodium in CLSM. For instance, a study on the gastrointestinal tract of pigs revealed that optimal contrast and image quality were obtained within the first 8 minutes following intravenous injection of fluorescein capes.gov.br. In vitro optical measurements of fluorescein in 0.9% sodium chloride (NaCl) indicated an absorption maximum at 479 nm and an emission peak at 538 nm frontiersin.orgnih.gov. However, ex vivo CLSM of fluorescein-stained tumor samples showed a slight bathochromic shift and broadening of the emission band, suggesting that the dye's optical properties are influenced by the pH and concentration-dependent reabsorption within the tumor microenvironment frontiersin.orgnih.govfrontiersin.org. These findings underscore the importance of understanding fluorescein's behavior in complex biological settings for accurate diagnostic imaging frontiersin.orgnih.govfrontiersin.org. Furthermore, fluorescein sodium has been successfully used in in vivo fluorescence CLSM to monitor the kinetics of topically applied protective lotions on healthy human skin, with fluorescence detectable for up to 24 hours in some individuals d-nb.info.

Table 1: Optical Properties of Fluorescein Sodium

| Property | Value (In Vitro, 0.9% NaCl) | Value (Ex Vivo, Tumor Samples) | Source |

| Absorption Maximum | 479 nm | Not explicitly stated | frontiersin.orgnih.gov |

| Emission Peak | 538 nm | Slight bathochromic shift, broadening | frontiersin.orgnih.govfrontiersin.org |

| Excitation Wavelength (CLSM) | 488 nm | 488 nm | frontiersin.orgnih.gov |

| Emission Wavelength (CLSM) | pH- and concentration-dependent | pH- and concentration-dependent | frontiersin.orgnih.gov |

Super-Resolution Microscopy Principles Applied to Fluorescein Systems

Super-resolution microscopy (SRM) techniques transcend the conventional diffraction limit of light, enabling the visualization of subcellular structures with nanoscale precision nih.govnih.govuq.edu.au. While fluorescein sodium itself is a traditional fluorophore, the principles of SRM can be applied to systems utilizing fluorescein or its derivatives by leveraging the modulation or switching of fluorescence emission nih.govuq.edu.au. Techniques such as Stimulated Emission Depletion (STED) microscopy, Saturated Structured Illumination Microscopy (SSIM), and single-molecule localization methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) are central to SRM nih.govnih.govwikipedia.org. These methods often rely on fluorophores that can be precisely controlled in their fluorescent states nih.govwikipedia.orgfsu.edu. Fluorescein's inherent brightness and photostability make it a suitable candidate for integration into SRM workflows when combined with appropriate labeling strategies and advanced illumination patterns that exploit its emission properties nih.govresearchgate.net.

Image-Guided Surgical Microscopy for Enhanced Visualization

Fluorescein sodium has become an important adjunct in image-guided surgical microscopy, particularly in neurosurgical procedures for the resection of malignant brain tumors nih.govaacrjournals.orgturkishneurosurgery.org.trfrontiersin.org. Upon intravenous injection, fluorescein sodium exhibits selective accumulation in brain regions where the blood-brain barrier (BBB) is compromised, a characteristic feature of high-grade glioma (HGG) tumor cells aacrjournals.orgturkishneurosurgery.org.trfrontiersin.org. This selective uptake facilitates enhanced tumor visualization when observed through a specialized YELLOW 560 nm surgical microscope filter nih.govaacrjournals.orgturkishneurosurgery.org.trfrontiersin.org.

The YELLOW 560 nm filter is specifically designed to detect the green fluorescence emitted by fluorescein, which typically falls within the 540 nm to 690 nm range, following excitation by blue light (460-500 nm) aacrjournals.orgturkishneurosurgery.org.trfrontiersin.org. This technique has been shown to significantly improve the rate of gross total resection (GTR) in HGGs and cerebral metastases nih.govaacrjournals.orgturkishneurosurgery.org.trfrontiersin.org. A multicentric prospective phase II study (FLUOGLIO) demonstrated the safety and efficacy of fluorescein-guided resection, reporting a GTR rate of 92.1% in patients with malignant gliomas nih.govaacrjournals.orgnih.gov. This method provides real-time intraoperative guidance, aiding surgeons in differentiating tumor tissue from healthy brain parenchyma, even in areas not clearly demarcated by conventional MRI nih.govnih.gov.

Table 2: Fluorescein Sodium-Guided Surgery Outcomes (Malignant Gliomas)

| Metric | Value (Malignant Gliomas) | Source |

| Gross Total Resection (GTR) Rate | 92.1% (35/38 patients) | nih.govnih.gov |

| Fluorescein Sensitivity | 94.4% | nih.govnih.gov |

| Fluorescein Specificity | 88.6% | nih.govnih.gov |

| 6-month Progression-Free Survival (PFS) | 92.3% | nih.govnih.gov |

| Median Survival | 11 months | nih.govnih.gov |

Flow Cytometry and Cell Sorting Applications

Fluorescein sodium and its derivatives are extensively employed in flow cytometry and cell sorting, techniques crucial for the rapid and multiparameter analysis of individual cells within heterogeneous populations scbt.comwikipedia.orgpatsnap.comabcam.com. In flow cytometry, fluorescein-labeled antibodies and other molecules serve as fluorescent markers to characterize and define various cell types, assess the purity of isolated subpopulations, and analyze cellular morphology and size wikipedia.orgpatsnap.comabcam.com.

The principle involves exciting the fluorescein-labeled entities with a laser, causing them to emit light, the intensity of which is then measured by detectors within the flow cytometer abcam.com. This allows researchers to study complex biological processes with high sensitivity and specificity, as fluorescein can bind to biological molecules without compromising their function scbt.com. While some challenges, such as rapid fluorescence decay, have been noted in specific applications like red blood cell volume determination using sodium fluorescein flow cytometry, ongoing research aims to develop mathematical corrections for improved accuracy researchgate.netnih.gov. Despite these considerations, green-emitting fluorescein derivatives remain among the most commonly used fluorophores in biological flow cytometry applications researchgate.net.

Spectroscopic Analysis in Research Settings

Fluorescein sodium is a vital compound in various spectroscopic analysis techniques due to its well-defined absorption and emission characteristics frontiersin.orgnih.govnih.govresearchgate.net. Its peak excitation is typically around 494 nm, with a corresponding emission peak near 521 nm scbt.commacsenlab.com. Spectrophotometric analysis of fluorescein sodium aqueous solutions is routinely performed to determine key physical parameters, such as the molar absorption coefficient nih.gov. Research indicates that the presence of impurities and the pH of the solution significantly influence both the molar absorption coefficient and the emission spectra of fluorescein sodium frontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net. Notably, the emission intensity of fluorescein sodium increases with rising pH nih.gov. Studies have also investigated concentration-dependent spectral properties, observing shifts in absorption and fluorescence peaks as concentration increases researchgate.net.

Fluorometric Assays and Quantitative Measurements

Fluorescein sodium is widely utilized in fluorometric assays for quantitative measurements, owing to the direct linear relationship between its fluorescence intensity and concentration within a specific range denovix.combmglabtech.commdpi.com. This characteristic enables the creation of standard curves by measuring the relative fluorescent units (RFU) of known concentrations, which are then used to accurately determine the concentration of unknown samples denovix.com.

Fluorometric assays offer enhanced sensitivity compared to absorbance-based quantification methods, making them suitable for measuring biomolecules across a broad range of concentrations denovix.com. In research, fluorescein sodium has been instrumental in studying various biological and chemical interactions. For example, its interaction with proteins such as bovine serum albumin (BSA) has been analyzed using fluorescence spectroscopy to ascertain association constants, quenching constants, and binding sites sioc-journal.cn. This interaction has further led to the development of highly sensitive quantitative assays for protein detection sioc-journal.cn. In practical applications, fluorescein sodium salt has demonstrated a reliable linear concentration range for quantitative measurements in fluorometers, typically from 4.88 to 156.25 μg L⁻¹ mdpi.com. While solution temperature can influence measurement accuracy, fluorescein sodium is noted to be one of the least affected tracers by temperature variations mdpi.com. Ocular fluorometry, employing this compound, is also used for non-invasive quantification of tracers in ocular tissues and fluids, achieving high sensitivity and spatial resolution in in vitro studies researchgate.net.

Table 3: Linear Range of Fluorescein Sodium in Fluorometric Assays

| Fluorescent Tracer | Linear Concentration Range (µg L⁻¹) | Source |

| Fluorescein sodium salt | 4.88 to 156.25 | mdpi.com |

Biomedical Research Applications of Fluorescein Sodium

Vascular Dynamics and Perfusion Studies

The fluorescent properties of fluorescein (B123965) sodium make it an exceptional tracer for studying blood flow and vessel integrity in living tissues. Its applications in this area are diverse, ranging from ophthalmology to oncology research.

Fluorescein angiography (FA) is a powerful imaging technique that utilizes fluorescein sodium to visualize the intricate network of blood vessels in the retina and choroid. reviewofophthalmology.com This method is a cornerstone in both clinical diagnostics and research, providing critical information on the morphology and integrity of the ocular circulation. reviewofophthalmology.com

In research, FA is instrumental in characterizing the neovascular complex, which includes the choroidal neovascular (CNV) lesion and its associated components. reviewofophthalmology.com The identification of CNV is based on the leakage pattern of fluorescein sodium from the blood vessels, which is observed in different phases of the angiogram. reviewofophthalmology.comresearchgate.net The timing and intensity of this leakage allow researchers to classify CNV into two primary categories: classic and occult. reviewofophthalmology.com

Classic CNV: Characterized by a well-demarcated area of bright hyperfluorescence that appears in the early phase of the angiogram and intensifies in the late phase as the dye leaks into the surrounding space. researchgate.net

Occult CNV: Presents with less defined leakage that typically appears in the mid to late phases of the angiogram. reviewofophthalmology.com

Many clinical trials investigating treatments for conditions like age-related macular degeneration (AMD) rely on FA to determine patient eligibility and to assess treatment endpoints. reviewofophthalmology.comnih.gov The angiographic subtype of CNV has been shown to influence treatment response, making standardized interpretation of FA crucial for research outcomes. reviewofophthalmology.com

| Angiographic Feature | Description | Research Significance |

| Hyperfluorescence | Increased fluorescence, often indicating leakage from abnormal vessels. | Key indicator of active choroidal neovascularization. |

| Hypofluorescence | Decreased or absent fluorescence, which can be caused by blockage from blood or pigment. | Helps in identifying areas of non-perfusion or vascular occlusion. |

| Vessel Filling Defects | Areas within the vasculature that fail to fill with fluorescein. | Suggests capillary dropout or arterial obstruction. |

| Staining | Late-phase hyperfluorescence of tissue, such as the optic nerve head or scar tissue. | Indicates altered vascular permeability or accumulation of the dye. |

Fluorescein sodium serves as a valuable low molecular weight marker for investigating the integrity of the blood-brain barrier (BBB). frontiersin.org Unlike larger dyes that bind extensively to plasma proteins, fluorescein's weak protein binding allows it to more accurately reflect the permeability of the BBB to small molecules. frontiersin.orgnih.gov Under normal physiological conditions, fluorescein sodium does not cross the intact BBB. frontiersin.org Therefore, its detection within the brain parenchyma is a direct indicator of BBB disruption. frontiersin.org

In preclinical research, fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC)-dextran, are used to assess BBB permeability in various experimental models of neurological disease. nih.govspringernature.com Following systemic administration, the extravasation of the fluorescent tracer from cerebral microvessels into the surrounding brain tissue can be visualized and quantified using fluorescence microscopy. nih.gov This technique allows researchers to study the extent and time course of BBB breakdown in conditions like stroke, traumatic brain injury, and neuroinflammation. nih.gov

Recent studies have also employed fluorescein sodium in conjunction with advanced imaging techniques like confocal laser endomicroscopy (CLE) to evaluate BBB permeability at a cellular level in real-time. frontiersin.org This approach has been used in preclinical models to assess the effects of focused ultrasound (FUS) on BBB disruption, providing direct visual evidence of increased permeability. frontiersin.org

The assessment of tissue perfusion is critical in various surgical and preclinical research settings to ensure the viability of tissue flaps, organs, and other transplanted tissues. nih.govsrlf.org Fluorescein sodium functions as an effective in vivo indicator of blood perfusion in soft tissues. nih.gov When introduced into the bloodstream, the dye distributes throughout the vasculature and into the extravascular space of well-perfused tissues. nih.gov Under ultraviolet light, these tissues fluoresce, providing a visual map of blood supply. nih.govppch.pl

In reconstructive surgery research, the fluorescein dye test is used to predict the viability of skin flaps. nih.govbohrium.comnih.gov Studies have demonstrated a high accuracy of this test in predicting eventual flap survival, with some research reporting an accuracy of over 99%. nih.govppch.plbibliotekanauki.pl The area of fluorescence corresponds well with the area of surviving tissue, although in some cases, the test may slightly underestimate flap viability. nih.govppch.pl

| Parameter | Assessment Method | Research Finding |

| Flap Viability Prediction Accuracy | Comparison of intraoperative fluorescein staining with post-operative flap survival. | Accuracy reported to be as high as 99.03%. nih.govppch.pl |

| Positive Predictive Value | The proportion of fluorescent areas that remained viable. | Reported to be 90% in one study. nih.gov |

| Correlation with Clinical Assessment | Comparison between fluorescein assessment and standard clinical evaluation. | Fluorescein dye can corroborate and provide a more objective measure than clinical assessment alone. nih.govppch.pl |

The study of tumor angiogenesis, the formation of new blood vessels, is a critical area of cancer research. Fluorescein-based imaging techniques provide powerful tools to visualize and quantify this process. nih.gov Fluorescein-dextran angiography, for instance, allows for the detailed evaluation of tumor vasculature in preclinical models. researchgate.net

Dual-color fluorescence imaging is a sophisticated research technique that utilizes fluorescent proteins to distinguish between tumor cells and the host's angiogenic vessels. pnas.org In this model, tumor cells expressing a red fluorescent protein (RFP) are grown in transgenic mice that express green fluorescent protein (GFP) in their cells, including endothelial cells that form blood vessels. pnas.org This allows for the unambiguous visualization of the interaction between the tumor and its newly formed vasculature. pnas.org

Furthermore, fluorescent dyes, including fluorescein derivatives, are being investigated for their ability to highlight tumors during surgery. nih.govpurdue.educbc.ca This is based on the principle that tumors often have increased blood flow and leaky vessels, leading to the accumulation of the dye. nih.gov This fluorescence-guided surgery approach aims to improve the precision of tumor resection by enabling surgeons to better delineate tumor margins. researchgate.nettheguardian.com

Fluorescent lymphangiography using fluorescein sodium and its derivatives is a valuable research tool for visualizing the lymphatic system. nih.govfrontiersin.org This technique is employed to study lymphatic drainage pathways, assess lymphatic function, and investigate the role of the lymphatic system in various diseases, including lymphedema and cancer metastasis. nih.govjci.orgnih.gov

Fluorescence microlymphography (FML) is a specific technique that uses FITC-dextran to visualize superficial skin lymphatics. frontiersin.org By injecting a small amount of the tracer into the subepidermal layer, researchers can observe the intricate network of initial lymphatics with a fluorescent microscope. frontiersin.org This has been instrumental in studying the lymphatic phenotype in both human subjects and animal models of lymphatic disorders. jci.org

In the context of lymphatic surgery research, fluorescein sodium has been used to enhance the visualization of lymphatic vessels during lymphaticovenular anastomosis (LVA), a surgical procedure to treat lymphedema. nih.govnih.gov The dye stains the lymphatic fluid, creating a color contrast that helps surgeons to identify and connect the tiny lymphatic vessels to veins. nih.gov Studies have shown that this technique can improve the success rate of the procedure. nih.gov

| Technique | Fluorescent Agent | Research Application |

| Fluorescence Microlymphography (FML) | FITC-dextran | Visualization of superficial skin lymphatics. frontiersin.org |

| Microscope-Integrated Lymphangiography | Fluorescein Sodium | Assessment of lymphatic drainage and patency in lymphatic surgery. nih.govresearchgate.net |

| Pedal Lymphangiography | Fluorescein-lidocaine mixture | Identification of pedal lymphatic vessels for cannulation. rsna.org |

Cellular and Molecular Probing

Beyond its use in vascular studies, fluorescein and its derivatives are widely employed as fluorescent probes in cellular and molecular biology research. nih.govresearchgate.net The most common derivative for this purpose is fluorescein isothiocyanate (FITC). tdblabs.seapexbt.comwikipedia.orgaatbio.comwikipedia.org

FITC contains an isothiocyanate group (-N=C=S) that reacts with primary amine groups on biomolecules, such as proteins and antibodies, to form stable covalent bonds. tdblabs.seaatbio.com This allows for the fluorescent labeling of these molecules, which can then be used to visualize specific cellular structures or to quantify cell populations. tdblabs.sewikipedia.org

Key research applications of FITC-labeled molecules include:

Fluorescence Microscopy: FITC-conjugated antibodies are used in immunofluorescence to visualize the location of specific proteins within cells and tissues. tdblabs.senih.govsyronoptics.com

Flow Cytometry: In flow cytometry, cells are labeled with FITC-conjugated antibodies to identify and quantify different cell populations based on their fluorescence. tdblabs.sesyronoptics.com This is a fundamental technique in immunology and cancer research.

Immunoassays: FITC is used as a fluorescent label in various immunoassays, such as ELISA, to detect the presence of specific antigens or antibodies. tdblabs.sesyronoptics.com

It is important to note that FITC itself is not cell-permeable and cannot cross the intact membranes of live cells. tdblabs.seaatbio.com This property is utilized in certain assays to distinguish between live and dead cells. The fluorescence of FITC is also sensitive to pH, with the signal intensity decreasing in more acidic environments. tdblabs.semdpi.com

Intracellular Accumulation and Localization Studies

The mechanism by which fluorescein sodium accumulates within cells is a subject of detailed research. Studies have shown that its intracellular concentration is not a result of active transport but is governed by the pH gradient between the extracellular fluid and the cell's interior. nih.govresearchgate.net The dye, being a weak acid, can more readily cross cell membranes in its uncharged form in a more acidic extracellular environment. Once inside the more alkaline cytoplasm, it becomes ionized, effectively trapping it within the cell.

Research conducted on human erythroleukemia cell cultures (K562) and primary human embryonic skin fibroblasts has supported a theoretical model where fluorescein accumulation is directly related to this pH gradient. nih.govresearchgate.net This phenomenon is particularly relevant in cancer research, as the extracellular environment of tumors is often more acidic than that of normal tissues, leading to a greater accumulation of fluorescein in malignant cells. researchgate.net

Furthermore, once inside the cell, fluorescein molecules have been shown to bind to intracellular macromolecules, contributing to their retention and localization. nih.govresearchgate.net This property is crucial for visualizing cellular structures and understanding the intracellular environment. The dye's ability to penetrate cells and accumulate intracellularly is a foundational aspect of its application in various biological assays. frontiersin.orgnih.gov

Protein Binding and Interaction Analyses

Fluorescein sodium's interaction with proteins is a key area of research, providing insights into drug-protein binding and molecular interactions. The binding of fluorescein sodium to bovine serum albumin (BSA), a common model protein, has been extensively studied using fluorescence spectroscopy. sioc-journal.cnresearchgate.net These studies have demonstrated that the fluorescence of BSA is quenched upon the formation of a complex with fluorescein sodium. sioc-journal.cn

By analyzing this quenching effect, researchers can determine important binding parameters. The Stern-Volmer equation is often employed to calculate association constants (Ka), quenching constants, and the number of binding sites. sioc-journal.cnresearchgate.net This quantitative analysis helps in understanding the affinity and nature of the interaction.

The thermodynamic parameters of the reaction, such as enthalpy and entropy changes, can also be calculated, providing a deeper understanding of the forces driving the binding process. sioc-journal.cn Furthermore, techniques like 3D fluorescence spectroscopy and synchronous fluorescence spectroscopy can be used to analyze the effect of fluorescein binding on the conformation of the protein. sioc-journal.cn Such studies are fundamental to pharmacology and biochemistry for evaluating how small molecules interact with and are transported by proteins in the body.

Table 1: Research Findings on Fluorescein Sodium-Protein Interaction

| Parameter Studied | Method | Key Finding | Reference |

|---|---|---|---|

| Binding Constants (Ka, Kd) | Fluorescence Spectroscopy | Determined by quenching of BSA fluorescence. | sioc-journal.cnresearchgate.net |

| Binding Sites | Fluorescence Spectroscopy | Number of binding sites on BSA calculated. | sioc-journal.cn |

| Thermodynamic Parameters | van't Hoff Equation | Calculated to understand the reaction forces. | sioc-journal.cn |

Cell Viability and Membrane Integrity Assays

Fluorescein sodium and its derivatives are widely used in assays to determine cell viability and membrane integrity. The Fluorescein Leakage (FL) test is a well-established in vitro assay that measures damage to a confluent layer of cells, such as Madin-Darby canine kidney (MDCK) epithelial cells. nih.gov In this assay, damage to the cell layer caused by a test substance results in the leakage of sodium fluorescein across the barrier, which can be quantified to assess cytotoxicity. nih.gov

Another common method involves the use of fluorescein diacetate (FDA). FDA is a lipophilic, non-fluorescent derivative of fluorescein that can readily pass through the intact membranes of living cells. iiarjournals.org Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting FDA into the fluorescent and membrane-impermeable fluorescein. iiarjournals.org This intracellular accumulation of fluorescence is a hallmark of viable cells with active metabolism and intact membranes. iiarjournals.org A loss of membrane integrity, indicative of cell death, prevents the retention of the fluorescent product. cellculturedish.comnih.gov

These assays are critical in toxicology, pharmacology, and basic cell biology research for assessing the effects of various compounds on cell health.

Table 2: Fluorescein-Based Cell Viability and Integrity Assays

| Assay Type | Principle | Measured Outcome | Reference |

|---|---|---|---|

| Fluorescein Leakage (FL) | Passage of fluorescein across a damaged cell monolayer. | Increased fluorescein leakage indicates cell damage. | nih.gov |

| Fluorescein Diacetate (FDA) Uptake | Intracellular esterase activity converts non-fluorescent FDA to fluorescent fluorescein in viable cells. | Intracellular fluorescence indicates viable cells. | iiarjournals.org |

Immunofluorescence and Conjugation to Biomolecules (e.g., Antibodies, Nucleic Acids)

The ability to conjugate fluorescein to biomolecules without significantly altering their biological activity is one of its most powerful applications in research. Fluorescein isothiocyanate (FITC) is a derivative of fluorescein that readily reacts with primary amine groups on proteins, such as antibodies. nih.govresearchgate.net This covalent conjugation allows for the creation of fluorescently labeled antibodies that can be used to specifically target and visualize cellular antigens in techniques like fluorescence microscopy and flow cytometry. nih.govmacsenlab.com

This process is fundamental to immunofluorescence, enabling researchers to identify the location and distribution of specific proteins within cells and tissues. macsenlab.com Beyond antibodies, fluorescein can be attached to other biomolecules, including nucleic acids. macsenlab.com For instance, fluorescein-labeled nucleoside triphosphates can be incorporated into DNA or RNA probes for use in fluorescence in situ hybridization (FISH), allowing for the visualization of specific genetic sequences within chromosomes or cells. macsenlab.comthermofisher.com

The small size of the fluorescein molecule allows for multiple fluorophores to be attached to a single biomolecule, enhancing the fluorescent signal. nih.gov This versatility makes fluorescein a cornerstone of molecular and cellular biology research.

Research into Fluorescein Sodium as a Model Drug Molecule

Fluorescein sodium serves as an effective model drug molecule in various research contexts, particularly for studying transport and delivery across biological barriers. Its well-characterized physicochemical properties, including its molecular weight (376.27 g/mol ), hydrophilicity, and fluorescent nature, make it an ideal tracer. nih.govpatsnap.comfrontiersin.org

Researchers utilize fluorescein to investigate the permeability of cell layers and biological membranes, such as the blood-brain barrier (BBB). nih.gov Its accumulation in areas where the BBB is disrupted is a key principle behind its use in neurological research. nih.gov Studies on its transport kinetics across cell monolayers, like in the Fluorescein Leakage assay, provide valuable data on the integrity and function of these barriers, which is crucial for understanding drug absorption and distribution. nih.gov

Furthermore, its binding interactions with proteins like albumin are analogous to the protein binding that many therapeutic drugs undergo, which affects their pharmacokinetics. researchgate.netpatsnap.com By tracking the movement and accumulation of fluorescein, researchers can gain insights into the mechanisms that govern the delivery, distribution, and clearance of other small molecule drugs.

Sphingoid Base Screening Platforms

A novel application of fluorescein sodium has been developed in the field of metabolic engineering for the high-throughput screening of microbial mutants. frontiersin.orgnih.govresearchgate.net Specifically, a screening platform has been established to identify strains of the yeast Wickerhamomyces ciferrii that overproduce valuable sphingoid bases. frontiersin.orgnih.govbohrium.com

This method leverages the selective interaction between fluorescein sodium and non-acetylated sphingoid bases like sphinganine, sphingosine, and phytosphingosine (B30862). frontiersin.orgnih.gov The dye exhibits specific reactivity towards these compounds, while showing negligible interaction with the major sphingolipid derivative produced by the yeast, tetraacetyl phytosphingosine (TAPS). frontiersin.orgnih.govresearchgate.net

This specificity allows for the use of fluorescence-activated cell sorting (FACS) to isolate mutant yeast cells that exhibit high fluorescence intensity, which is indicative of the overproduction of the desired non-acetylated sphingoid bases. nih.govresearchgate.netbohrium.com This innovative screening method overcomes limitations of traditional techniques and provides an efficient tool for strain improvement in the industrial production of sphingolipids. frontiersin.orgnih.gov

Table 3: Results of Fluorescein Sodium-Based Sphingoid Base Screening

| Mutant Strain Identified | Product | Titer Achieved | Key Outcome | Reference |

|---|---|---|---|---|

| P41C3 | Sphingosine | 36.7 mg/L | Significant reduction in TAPS production, indicating metabolic flux redirection. | frontiersin.orgnih.govnih.gov |

| M01_5 | Sphinganine | N/A | Successful identification of a sphinganine-producing mutant. | bohrium.com |

Image-Guided Surgical Research Applications

Fluorescein sodium has been increasingly utilized in research for image-guided surgery, particularly in neuro-oncology for the resection of brain tumors like high-grade gliomas. nih.govresearchgate.netnih.gov The principle relies on the breakdown of the blood-brain barrier (BBB) in and around the tumor tissue. nih.govfrontiersin.org When administered intravenously, fluorescein sodium accumulates in these areas of BBB disruption but does not enter healthy brain tissue where the barrier is intact. nih.gov

This differential accumulation allows the tumor to be visualized under a surgical microscope equipped with a specific yellow light filter (e.g., YELLOW 560 nm). nih.govnih.govekb.eg The tumor tissue appears fluorescent (often described as yellowish-green or lemon-green), providing real-time, high-contrast demarcation of the tumor margins from the surrounding normal brain parenchyma. researchgate.netnih.gov

Numerous research studies have investigated the efficacy of this technique. Findings indicate that fluorescein-guided surgery can significantly enhance the extent of resection (EOR) of contrast-enhancing tumors compared to conventional surgery under white light. ekb.egresearcher.life Studies have reported high sensitivity (82-95%) and specificity (90-100%) for fluorescein in identifying high-grade glioma tissue. nih.govekb.eg This improved visualization aids surgeons in achieving a more complete and safer tumor removal, which is a critical factor associated with improved patient survival outcomes. nih.govnih.gov The research has demonstrated its utility not only in gliomas but also in other central nervous system tumors, including metastases and intramedullary tumors. nih.govnih.gov

Advanced Research Directions and Developments

Computational Modeling and Simulation of Fluorescein (B123965) Sodium Dynamics

Computational modeling and simulation techniques offer powerful tools to investigate the intricate dynamics and interactions of fluorescein sodium, providing insights that complement experimental observations.

Molecular dynamics (MD) simulations have been employed to study the diffusion and aggregation of sodium fluorescein in aqueous solutions. These simulations, often initiated with structures and atomic charges derived from density functional theory (DFT) calculations, allow for the calculation of key parameters such as the self-diffusion coefficient. For instance, a calculated self-diffusion coefficient for this compound was reported as 0.42 × 10⁻⁵ cm² s⁻¹, which aligns well with experimental data. acs.orgresearchgate.net MD simulations have also confirmed the propensity of fluorescein to form aggregates, specifically dimers, and in some simulated time spans, trimers. acs.orgresearchgate.netcore.ac.uk The investigation of dimer geometry through DFT calculations revealed that dimerization does not occur in vacuo due to charge repulsion, but is stabilized in implicit water by edge-to-face π–π interactions. acs.orgresearchgate.net The free interaction energy for the dimer, calculated using MD simulations with Umbrella Sampling, was found to be -1.3 kcal/mol, showing good agreement with experimental data. acs.orgresearchgate.net

Table 1: Molecular Dynamics Simulation Findings for this compound in Aqueous Solutions

| Parameter | Value | Method | Citation |

| Self-diffusion coefficient | 0.42 × 10⁻⁵ cm² s⁻¹ | Molecular Dynamics (24 ns trajectories) | acs.orgresearchgate.net |

| Dimer Free Interaction Energy | -1.3 kcal/mol | MD with Umbrella Sampling | acs.orgresearchgate.net |

Physiologically-based pharmacokinetic (PBPK) modeling has emerged as a valuable computational tool for understanding the disposition of tracer molecules like this compound within biological systems, particularly for assessing tissue perfusion. This compound serves as an in vivo blood perfusion indicator for soft tissue, distributing throughout the vasculature and extravascular space. nih.gov PBPK models are adapted to account for ex vivo hepatic machine perfusion, allowing researchers to correlate the decrease in hepatic transport and biliary excretion of this compound with increasing warm ischemia time (WIT). researchgate.netphysiology.org These models propose that intracellular sequestration of the hepatocyte canalicular membrane transporter, multidrug resistance-associated protein 2 (MRP2), leads to decreased MRP2 activity (maximal transport velocity, Vmax), which is a potential mechanism for reduced biliary fluorescein sodium excretion. researchgate.netphysiology.org Studies have demonstrated a significant decrease in the estimated Vmax for MRP2 at 30 minutes of WIT, and a significant inverse correlation between Vmax for MRP2 and ischemia time (R² = 0.326, P = 0.0086) and the modified injury index (R² = 0.554, P = 0.0002). researchgate.netphysiology.org This modeling approach provides a foundation for real-time assessment of liver viability during ex vivo machine perfusion. researchgate.netphysiology.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively used to analyze the structural and electronic properties of fluorescein sodium and its interactions with solvents. These calculations determine minimum energy structures and atomic charges, which are crucial for understanding its behavior in solution. acs.orgresearchgate.netcore.ac.uk Comprehensive solvatochromic studies of the disodium (B8443419) salt of fluorescein, combined with quantum-mechanical molecular modeling, highlight the intermolecular interactions involved in the spectral shift of its electronic absorption band when dissolved in various solvents or binary solvent mixtures. mdpi.comresearchgate.net These studies allow for the estimation of differences in interaction energy between fluorescein sodium and different solvent molecules. mdpi.comresearchgate.net Furthermore, quantum chemical analyses have investigated different isomers of fluorescein sodium, such as fluorescein sodium A (FS-A) and fluorescein sodium B (FS-B), determining their optimized structures, relative stabilities, and properties like dipole moments in both ground and excited states. mdpi.comresearchgate.net

Design and Synthesis of Novel Fluorescein Derivatives for Enhanced Research Probes

The inherent fluorescent properties of fluorescein sodium make it a prime scaffold for designing and synthesizing novel derivatives, leading to enhanced research probes with improved specificity, sensitivity, and applicability in diverse biological investigations.

Fluorescein derivatives are widely developed by modifying the benzo-fused lactone moiety to incorporate reactive chemical functions, such as isothiocyanate, carboxylic acid, or amine. mdpi.com Fluorescein Isothiocyanate (FITC), for example, is a commonly used derivative due to its reactivity for conjugation, allowing it to be associated with various chemical structures including fluorophores, targeting agents, proteins, polymers, and nanoparticles for bioimaging applications. mdpi.comnih.gov Novel fluorescence probes are being designed to selectively detect specific biological species, such as highly reactive oxygen species (hROS) like hydroxyl radical (•OH) and hypochlorite (B82951) (–OCl). For instance, 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) are novel probes that yield strongly fluorescent fluorescein upon reaction with specific hROS, enabling their differentiation from other reactive oxygen species. nih.govresearchgate.net Similarly, new probes like "W-3" have been developed for improved detection of copper ions in both in vitro and in vivo settings, demonstrating high specificity and distinct fluorescence changes upon interaction. spectroscopyonline.com Strategies to extend π-conjugation, and modify electron-donor and -acceptor groups in xanthene dyes, including fluorescein, are also explored to shift emission wavelengths into the red/near-infrared (NIR) region, which is crucial for deeper tissue bioimaging with reduced autofluorescence and light scattering. rsc.org

Fluorescein is increasingly integrated into nanoparticle systems to create advanced probes for drug tracking and targeted delivery. Fluorescein-loaded magnetic nanoparticles (FMNs) have been functionalized with targeting ligands like transferrin (Tf) to enable targeted delivery across biological barriers such as the blood-brain barrier (BBB). researchgate.net In vivo studies have demonstrated that Tf-conjugated FMNs can effectively cross the intact BBB, diffuse into brain neurons, and distribute within their cytoplasm, dendrites, axons, and synapses, unlike unconjugated nanoparticles. researchgate.net This highlights their potential as multifunctional platforms for brain-targeted theranostics. researchgate.net Furthermore, polymerizable fluorescein monomers have been synthesized to create fluorescent particles with high and controllable fluorophore loading, resulting in enhanced fluorescence properties and rapid cellular uptake, which is advantageous over conventional conjugation strategies. acs.org Researchers are also developing nanoparticles that incorporate fluorescein-based "turn-on" reporters for real-time monitoring of drug release, leveraging reversible fluorescence quenching in fluorescein esters. nih.gov This approach allows for sensitive detection of drug release, even at low concentrations, which is particularly beneficial for tissue-targeted drug delivery systems. nih.gov

Table 2: Binding Energies of Fluorescein Sodium and Lipids with CRL (Computed via Molecular Docking)

| Compound | Binding Energy (kcal/mol) | Citation |

| Fluorescein sodium | -8.1 | researchgate.net |

| Tetradecanoic acid | -5.0 | researchgate.net |

| Hexadecanoic acid | -4.9 | researchgate.net |

| Octadecanoic acid | -3.6 | researchgate.net |

Integration with Emerging Imaging Technologies

The utility of fluorescein sodium is expanding beyond its traditional diagnostic roles through integration with advanced imaging modalities. This integration facilitates more precise visualization and real-time assessment in various medical fields.

Confocal Laser Endomicroscopy (CLE) is a notable example, where FS is employed to provide real-time, cellular-level resolution images during surgical procedures, especially in neurosurgery. This allows surgeons to differentiate between tumor, non-tumor, and normal tissues in vivo, with CLE systems utilizing FS having received FDA approval for neurosurgical applications. nih.gov The incorporation of specialized fluorescence filters, such as the Yellow 560 filter, into clinical operating microscopes has significantly broadened the scope of FS application in neurosurgery. nih.govresearchgate.net Furthermore, FS videoangiography is being investigated in vascular neurosurgery to assess arteriovenous malformations, confirm the patency of microvascular anastomoses, and evaluate blood flow during aneurysm clipping. researchgate.net

Ultra-Widefield Angiography Applications

Ultra-widefield fluorescein angiography (UWFA) represents a significant leap forward in retinal imaging. Unlike conventional angiography, which typically captures a 30-50 degree field of view, UWFA systems can image over 200 degrees of the retina in a single shot. mdpi.comresearchgate.netnih.gov This expanded field of view offers a more comprehensive assessment of both posterior and peripheral retinal conditions, enabling the detection of pathologies that might be missed by traditional methods. researchgate.netnih.govnih.gov

UWFA is particularly valuable for characterizing pathologies such as microaneurysms and vascular leakages across a broader retinal surface. mdpi.com Studies have demonstrated that UWFA can reveal substantially more retinal pathology, including nonperfusion areas and neovascularization, leading to a more accurate grading of disease severity, especially in diabetic retinopathy. For instance, UWFA has been shown to disclose 3.9 times more nonperfusion and 1.9 times more neovascularization compared to simulated 7-standard fields in patients with diabetic retinopathy. nih.gov

The development of oral ultra-widefield fluorescein angiography (oral UWF-FA) offers a less invasive alternative, especially beneficial for pediatric patients who may not tolerate intravenous injections, while still providing sufficient image quality for evaluating disease activity. nih.gov

Real-time Image Processing and Quantitative Analysis in Fluorescence Imaging

The field of fluorescence imaging is increasingly moving towards real-time image processing and quantitative analysis to overcome the limitations of subjective qualitative assessments. mdpi.complos.orgdovepress.commdpi.comarvojournals.org

In surgical contexts, real-time intraoperative CLE with FS provides immediate histopathologic information, which can enhance the precision of tumor resection. nih.gov Ongoing research aims to integrate image processing platforms directly into surgical microscopes, providing surgeons with real-time quantitative data from regions of interest. nih.gov

For retinal imaging, pixel-by-pixel analysis of video fluorescein angiography offers a quantitative method to study fluorescein flow dynamics. This approach can delineate the temporal profiles of arteries, veins, and capillaries and objectively identify abnormal areas, enabling the quantification of vascular dynamics not achievable with static angiography. plos.org Specialized software, such as Optos proprietary software and ITK-SNAP, is being developed and utilized for the quantitative assessment of retinal features like nonperfusion areas and neovascularization on UWFA images. dovepress.commdpi.com The Michigan grid method exemplifies a software-based grading system for quantifying retinal hypoperfusion. mdpi.com

Beyond anatomical visualization, quantitative fluorescence imaging analysis (QFIA) is being developed for accurate and reproducible quantification of proteins in slide-mounted tissues, demonstrating the linearity of fluorescence antibody signaling for tissue epitope content. aacrjournals.org However, challenges such as photobleaching, which affects fluorescence intensity over time, necessitate a deep understanding of its kinetics for effective mitigation. rsc.orgnih.gov Additionally, image artifacts and the grayscale nature of some CLE images pose interpretation challenges, spurring research into image style transfer to mimic conventional histology. frontiersin.org

Future Research in Theranostic Potential and Applications

While primarily known as a diagnostic agent, future research into fluorescein sodium is increasingly exploring its theranostic potential, where diagnostic capabilities are directly linked to or inform therapeutic interventions.

A prime example of this theranostic application is the use of FS to guide tumor resection, particularly in high-grade gliomas and cerebral metastases. Real-time visualization provided by FS significantly improves surgical outcomes by enhancing the extent of tumor removal. nih.govfrontiersin.orgturkishneurosurgery.org.tr FS effectively visualizes the disruption of the blood-brain barrier, akin to contrast-enhanced magnetic resonance imaging, allowing for more precise surgical margins. turkishneurosurgery.org.tr

Innovations in formulation, such as polyethyleneimine (PEI)-NHAc-FS nanoparticles, are being investigated as smart nanosized fluorescence contrast agents. These nanoparticles hold promise for improving diagnostic imaging while also offering avenues for targeted therapeutic delivery or enhanced metabolic clearance, addressing current limitations related to dye retention. tandfonline.com These novel formulations have demonstrated promising optical performance and cytocompatibility. tandfonline.com

Broader future research directions for fluorescein angiography include efforts to improve its safety and tolerability, the development of new imaging techniques that either complement or potentially replace it, and the exploration of its application in novel clinical scenarios, such as monitoring the efficacy of treatments for various retinal diseases. numberanalytics.com

Challenges and Opportunities in Fluorescein Sodium Research

The continued advancement of fluorescein sodium research is marked by both persistent challenges and significant opportunities.

Challenges:

Photobleaching: A major hurdle in fluorescence imaging, where prolonged excitation leads to a reduction in fluorescence intensity, impacting the accuracy and duration of imaging in both clinical and research settings. Effective mitigation strategies require a thorough understanding of photobleaching kinetics. rsc.orgnih.gov

Invasiveness and Limitations: Conventional fluorescein angiography is an invasive procedure requiring intravenous injection, which, despite its general safety, carries a risk of adverse reactions. numberanalytics.comresearchgate.netnih.gov This invasiveness and the time-consuming nature of the procedure can limit its routine and widespread adoption, especially with the emergence of non-invasive alternatives like Optical Coherence Tomography Angiography (OCTA). numberanalytics.comresearchgate.netreviewofophthalmology.com

Image Quality and Interpretation: Issues such as uneven brightness in ultra-widefield images, the obscuration of fine capillary details by dye leakage, and the two-dimensional nature of traditional FA can hinder comprehensive assessment of vascular changes. mdpi.comresearchgate.netreviewofophthalmology.com Moreover, real-time CLE images, while immediate, can be affected by artifacts and are typically grayscale, complicating interpretation for pathologists accustomed to colorful histological stains. frontiersin.org

Specificity: Fluorescein sodium is a non-specific stain that accumulates in the tissue background or extracellular space. This characteristic can limit its ability to specifically highlight intracellular structures or precisely differentiate certain tissue types. frontiersin.org

Opportunities:

Technological Integration: Further integration with advanced imaging systems and surgical microscopes, including specialized filters and real-time image processing platforms, presents a significant opportunity to enhance visualization and diagnostic utility. nih.govresearchgate.netnih.govmdpi.com

Quantitative Biomarkers: The development and validation of quantitative biomarkers derived from fluorescein angiography, particularly with ultra-widefield imaging, can provide more precise methods for monitoring disease progression and evaluating treatment efficacy in vascular diseases like diabetic retinopathy. plos.orgdovepress.commdpi.comdovepress.com

Novel Formulations: Research into new formulations, such as nanoparticles, offers promising avenues to improve dye delivery, retention, metabolism, and potentially reduce side effects, thereby enhancing imaging performance and expanding clinical applications. tandfonline.com

Expanded Clinical Applications: Exploring new clinical applications beyond ophthalmology and neurosurgery, such as in peripheral nerve sheath tumors and other surgical fields, can broaden its diagnostic and surgical guidance roles. nih.govfrontiersin.orgmedrxiv.org

Image Enhancement Algorithms: The development of sophisticated image processing algorithms, including brightness compensation and image style transfer, can significantly improve the diagnostic quality and interpretability of fluorescein images, making them more comparable to conventional histological stains. mdpi.comfrontiersin.orgmdpi.com

Q & A

Q. What physicochemical properties of fluorescein sodium (FS) make it suitable for biomedical imaging?

Fluorescein sodium’s small molecular weight (356.31 g/mol) and hygroscopic nature enable rapid diffusion into tissues, while its excitation/emission profile (485/528 nm) allows compatibility with standard fluorescence imaging systems. Its stability in aqueous solutions (e.g., PBS) and low toxicity profile support its use in vivo, such as blood-brain barrier integrity assessments .

Q. What standardized protocols are recommended for preparing fluorescein sodium in experimental settings?